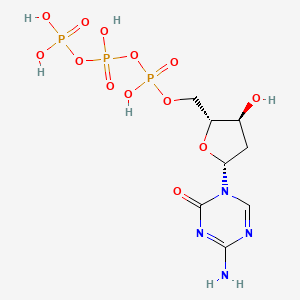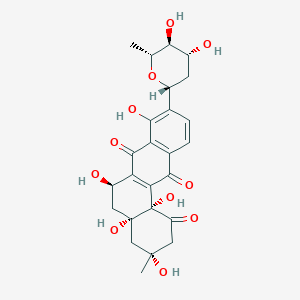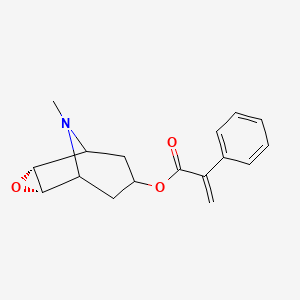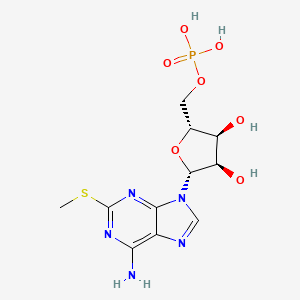
5-Aza-2'-deoxycytidine-5'-triphosphate
Descripción general
Descripción
5-Aza-2’-deoxycytidine-5’-triphosphate: is a synthetic nucleoside analog of cytidine, which is a component of DNA. This compound is known for its ability to inhibit DNA methylation, making it a valuable tool in epigenetic research and cancer therapy. It is particularly effective in reactivating tumor suppressor genes that have been silenced by aberrant DNA methylation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aza-2’-deoxycytidine-5’-triphosphate typically involves the phosphorylation of 5-Aza-2’-deoxycytidine. This process can be achieved enzymatically using specific kinases that add phosphate groups to the nucleoside. The reaction conditions often require a buffered aqueous solution and controlled temperature to ensure the stability of the compound .
Industrial Production Methods: Industrial production of 5-Aza-2’-deoxycytidine-5’-triphosphate involves large-scale enzymatic synthesis. The process is optimized to maximize yield and purity, often involving multiple purification steps such as chromatography to remove impurities and unreacted starting materials .
Análisis De Reacciones Químicas
Types of Reactions: 5-Aza-2’-deoxycytidine-5’-triphosphate primarily undergoes incorporation into DNA during replication. This incorporation inhibits DNA methylation by forming covalent complexes with DNA methyltransferases .
Common Reagents and Conditions: The compound is typically used in aqueous solutions under physiological conditions. It is stable under these conditions, allowing it to be incorporated into DNA during cell division .
Major Products Formed: The major product formed from the incorporation of 5-Aza-2’-deoxycytidine-5’-triphosphate into DNA is a DNA strand with hypomethylated cytosine residues. This hypomethylation can lead to the reactivation of silenced genes .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Aza-2’-deoxycytidine-5’-triphosphate is used as a tool to study DNA methylation and its effects on gene expression. It is also used in the synthesis of modified DNA for various applications .
Biology: In biological research, this compound is used to investigate the role of DNA methylation in cellular processes such as differentiation, proliferation, and apoptosis. It is particularly valuable in studying the epigenetic regulation of gene expression .
Medicine: In medicine, 5-Aza-2’-deoxycytidine-5’-triphosphate is used as a therapeutic agent for the treatment of myelodysplastic syndrome and acute myeloid leukemia. It works by reactivating tumor suppressor genes that have been silenced by DNA methylation, thereby inhibiting the growth of cancer cells .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting epigenetic modifications. It is also used in the production of diagnostic tools for detecting aberrant DNA methylation .
Mecanismo De Acción
5-Aza-2’-deoxycytidine-5’-triphosphate exerts its effects by incorporating into DNA during replication. Once incorporated, it inhibits DNA methyltransferases, the enzymes responsible for adding methyl groups to cytosine residues in DNA. This inhibition prevents the maintenance of DNA methylation patterns, leading to the reactivation of silenced genes . The primary molecular target of this compound is DNA methyltransferase 1 (DNMT1), which is crucial for the maintenance of DNA methylation .
Comparación Con Compuestos Similares
5-Azacytidine: Another nucleoside analog that inhibits DNA methylation but is primarily incorporated into RNA.
2’-Deoxy-5-azacytidine: Similar to 5-Aza-2’-deoxycytidine-5’-triphosphate but lacks the triphosphate group.
Zebularine: A cytidine analog that also inhibits DNA methylation but has different pharmacokinetic properties.
Uniqueness: 5-Aza-2’-deoxycytidine-5’-triphosphate is unique in its ability to be incorporated into DNA and inhibit DNA methylation directly. This makes it particularly effective in reactivating silenced genes and inhibiting the growth of cancer cells .
Propiedades
IUPAC Name |
[[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N4O13P3/c9-7-10-3-12(8(14)11-7)6-1-4(13)5(23-6)2-22-27(18,19)25-28(20,21)24-26(15,16)17/h3-6,13H,1-2H2,(H,18,19)(H,20,21)(H2,9,11,14)(H2,15,16,17)/t4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYYBBDIYHRTCW-KVQBGUIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N4O13P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90992783 | |
| Record name | 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-imino-1,4-dihydro-1,3,5-triazin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90992783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72052-96-1 | |
| Record name | 5-Aza-2'-deoxycytidine-5'-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072052961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-imino-1,4-dihydro-1,3,5-triazin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90992783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-AZA-2'-DEOXYCYTIDINE TRIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJX4AL4ENX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(Z)-6-(2,5-Dimethoxystyryl)-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1205353.png)
![1-[[(5-Hex-1-ynyl-2-furanyl)-oxomethyl]amino]-3-phenylurea](/img/structure/B1205356.png)








